5-amino-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may involve the use of azide-alkyne cycloaddition reactions, also known as “click chemistry,” to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted triazole derivatives.
Scientific Research Applications
5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
- 2-METHOXY-5-(TRIFLUOROMETHYL)ANILINE
Uniqueness
5-AMINO-1-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific triazole ring structure and the presence of both amino and carbamoyl functional groups. These features contribute to its stability and versatility in chemical reactions, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H22N6O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(2-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N6O3/c1-12-8-9-14(13(2)10-12)22-17(27)11-26-19(21)18(24-25-26)20(28)23-15-6-4-5-7-16(15)29-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28) |
InChI Key |
SJEXQAGCIQQAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N)C |
Origin of Product |
United States |
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